molecular formula C15H14O2 B15310479 1-(3-Phenoxyphenyl)propan-2-one

1-(3-Phenoxyphenyl)propan-2-one

Cat. No.: B15310479
M. Wt: 226.27 g/mol
InChI Key: UDZYEVLIZLVBEH-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2. It is a phenylpropanoid derivative, characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenoxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where phenoxybenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(3-Phenoxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biotransformation processes.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of fine chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways. The phenoxy group can enhance its binding affinity to target proteins, leading to modulation of their activity. Detailed studies on its interaction with enzymes and receptors are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-(3-Phenoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)-1-propanone: This compound has a methoxy group instead of a phenoxy group, leading to variations in its chemical behavior and applications.

Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3-phenoxyphenyl)propan-2-one

InChI

InChI=1S/C15H14O2/c1-12(16)10-13-6-5-9-15(11-13)17-14-7-3-2-4-8-14/h2-9,11H,10H2,1H3

InChI Key

UDZYEVLIZLVBEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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